Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one

Organic Synthesis Lactone Building Blocks Stereochemistry

Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one (CAS 75658-84-3) is a racemic mixture of a chiral, saturated bicyclic lactone that is also referred to as (1S,5R)-3-Oxabicyclo[3.3.0]octane-2-one. The compound possesses a molecular formula of C7H10O2 and a molecular weight of 126.15 g/mol.

Molecular Formula C7H10O2
Molecular Weight 126.155
CAS No. 75658-84-3
Cat. No. B2433322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one
CAS75658-84-3
Molecular FormulaC7H10O2
Molecular Weight126.155
Structural Identifiers
SMILESC1CC2COC(=O)C2C1
InChIInChI=1S/C7H10O2/c8-7-6-3-1-2-5(6)4-9-7/h5-6H,1-4H2/t5-,6-/m0/s1
InChIKeyWAWXKXJCQYNDFY-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one (CAS 75658-84-3): A Racemic Bicyclic Lactone Building Block


Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one (CAS 75658-84-3) is a racemic mixture of a chiral, saturated bicyclic lactone that is also referred to as (1S,5R)-3-Oxabicyclo[3.3.0]octane-2-one [1]. The compound possesses a molecular formula of C7H10O2 and a molecular weight of 126.15 g/mol [1]. It features a rigid 3-oxabicyclo[3.3.0]octane core, which is a saturated analog of the well-known Corey lactone scaffold, making it a valuable intermediate in organic synthesis and medicinal chemistry [1].

Why Generic Substitution Fails for Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one


Simple substitution of Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one with other similar bicyclic lactones is not straightforward due to this compound's specific racemic configuration. Unlike the widely used enantiopure (3aR,4S,5R,6aS)-Corey lactone diol or its unsaturated counterpart (3aS,6aR)-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]furan-1-one , this saturated, racemic scaffold provides a distinct, non-chiral starting point. This feature is crucial for research strategies where a racemic synthesis is planned, or where the specific saturated bicyclic core without additional substituents is required for further structural diversification and structure-activity relationship (SAR) studies, as evidenced by its use in atom-transfer cyclization reactions [1].

Quantitative Differentiation Evidence for Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one


Racemic Saturated Core vs. Chiral Unsaturated Analogs: Structural Differentiation for Synthesis Planning

The compound is a fully saturated lactone with a defined racemic (cis) ring junction configuration, distinguishing it from both the single-enantiomer Corey lactone diols and the unsaturated tetrahydro-cyclopenta[c]furan-1-one analogs that are common building blocks for prostaglandins [1]. While the enantiopure (3aR,4S,5R,6aS)-(-)-Corey lactone diol is a chiral intermediate that drives asymmetric synthesis [1], this racemic compound provides a non-chiral, saturated scaffold that is chemically more stable and can be used in synthetic pathways where stereochemical control is introduced later or is not required. The saturated nature eliminates concerns related to olefin isomerization or unwanted side reactions associated with the double bond in the tetrahydro scaffold [2].

Organic Synthesis Lactone Building Blocks Stereochemistry

Validated Synthetic Utility: Selective Radical Cyclization Precursor

The compound has been specifically synthesized and utilized in the context of atom transfer cyclization reactions. A published synthesis with a 65% yield was achieved from an α-iodo ester precursor using hexamethyldistannane in benzene at 60-80°C, producing the hexahydro-1H-cyclopenta[c]furan-1-one scaffold [1]. This demonstrates its harnessable reactivity profile and provides a direct, literature-validated synthetic protocol. While many similar lactones can be formed via Baeyer-Villiger oxidation, this radical cyclization approach provides a complementary, non-oxidative route.

Radical Chemistry Cyclization Methodology

Physicochemical Property Comparisons for Formulation and Handling

The computed XLogP3-AA value of 1.1 for Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one [1] indicates moderate lipophilicity. This provides a quantitative basis for comparison with more hydrophilic analogs like (3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)hexahydro-1H-cyclopenta[c]furan-1-one, which has two hydroxyl groups and a higher computed topological polar surface area, rendering it significantly more water-soluble [2]. The target compound's lack of hydrogen bond donors (0 HBD) [1] is a key differentiator from many other lactone building blocks.

Physicochemical Properties LogP Solubility

Key Application Scenarios for Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one


Racemic Total Synthesis of Bioactive Cyclopentanoids

The compound's primary value proposition is as a key intermediate in the racemic total synthesis of complex cyclopentanoid natural products or prostaglandin analogs. Its saturated, racemic nature makes it an ideal starting point for the development of scalable, non-stereoselective synthetic routes, as demonstrated by its documented use in radical cyclization methodology [1]. This allows researchers to establish a synthetic pathway without the added cost and complexity of a chiral starting material, reserving chiral resolution or asymmetric induction for a later stage if needed.

Scaffold for Unbiased Medicinal Chemistry SAR Exploration

In drug discovery, a simple, racemic bicyclic scaffold with moderate lipophilicity (XLogP3-AA = 1.1) and no hydrogen bond donors is a valuable starting point for fragment-based drug design or scaffold hopping. Its use allows medicinal chemists to probe the core pharmacophore's contribution to binding without the confounding influence of additional functional groups or pre-existing chirality. This is supported by computed property differences showing a clean lipophilic core compared to more functionalized lactone building blocks [2].

Synthetic Methodology Development and Chemical Biology Tool

The compound's specific reactivity, particularly in radical cyclization reactions, makes it a useful substrate for developing and testing new synthetic methodologies. Its well-defined, rigid structure can be used as a standard substrate for evaluating the scope and limitations of new catalytic transformations, such as novel C-H activation or decarboxylative coupling reactions. The literature precedent for its synthesis provides a direct and reliable method for obtaining the compound for such studies [1].

Preparation of Physicochemical Property Standard Panels

Due to its well-defined and easily measurable physicochemical properties (XLogP3-AA = 1.1, 0 HBD, MW 126.15), the compound can be used as a non-proprietary standard in panels designed to calibrate or validate computational models for predicting lipophilicity, membrane permeability, or other ADME parameters. Its intermediate lipophilicity fills a useful gap between highly polar fragments and very lipophilic, flat aromatic compounds [2].

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